(1R)-1-cyclohexylethan-1-ol
Overview
Description
(1R)-1-Cyclohexylethan-1-ol is an organic compound characterized by a cyclohexyl group attached to an ethanol moiety. This compound is notable for its chiral center, making it an optically active molecule. It is used in various chemical syntheses and has applications in different fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-1-Cyclohexylethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (1R)-1-cyclohexylethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Types of Reactions:
Oxidation: this compound can be oxidized to (1R)-1-cyclohexylethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form cyclohexylethane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: (1R)-1-Cyclohexylethanone.
Reduction: Cyclohexylethane.
Substitution: (1R)-1-Cyclohexylethyl chloride.
Scientific Research Applications
(1R)-1-Cyclohexylethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems due to its chiral nature.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (1R)-1-cyclohexylethan-1-ol in biological systems involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
- (1S)-1-Cyclohexylethan-1-ol
- Cyclohexanol
- 1-Phenylethanol
Comparison:
(1S)-1-Cyclohexylethan-1-ol: The enantiomer of (1R)-1-cyclohexylethan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
Cyclohexanol: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
1-Phenylethanol: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.
This compound is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
(1R)-1-cyclohexylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUNAQVHOHLMX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302413 | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3113-99-3 | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3113-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexylethanol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-cyclohexylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOHEXYLETHANOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7WE95HOJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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